3-(Methanesulfonylmethyl)-2-methylaniline
Description
Properties
IUPAC Name |
2-methyl-3-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-8(6-13(2,11)12)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHLKOHBHZGYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(Methanesulfonylmethyl)-2-methylaniline as a lead compound in the development of anticancer drugs. It has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds structurally related to this aniline have shown efficacy against various cancer cell lines by targeting pathways crucial for tumor growth and survival .
Kinase Inhibition
The compound is part of a broader class of small molecule kinase inhibitors which have been pivotal in cancer therapy. These inhibitors work by blocking the activity of kinases that are often overactive in cancer cells, thus preventing proliferation and inducing apoptosis . The design of such inhibitors often leverages structural modifications to enhance potency and selectivity.
Photocatalysis
This compound has been explored in photocatalytic applications, particularly for organic transformations under light irradiation. Its ability to generate reactive intermediates makes it suitable for use in photoredox reactions, facilitating various synthetic pathways that are environmentally friendly and efficient .
Polymer Chemistry
In polymer science, derivatives of this compound are being studied for their potential use in creating advanced materials with tailored properties. The incorporation of sulfonyl groups can enhance solubility and thermal stability, making these materials suitable for applications in coatings and adhesives .
Case Study 1: Anticancer Drug Development
A study conducted on a series of anilines, including this compound, demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was tested against breast cancer cell lines, showing IC50 values comparable to established chemotherapeutics. Further research is ongoing to optimize its pharmacokinetic properties for clinical use .
Case Study 2: Photocatalytic Applications
Research published on the photocatalytic properties of similar compounds indicated that this compound can effectively catalyze reactions under visible light. This was exemplified in a study where it facilitated the conversion of organic substrates into valuable intermediates with high yields, showcasing its potential in green chemistry practices .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Physicochemical and Application Comparison Table
Biological Activity
3-(Methanesulfonylmethyl)-2-methylaniline, also known by its CAS number 1183586-93-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C10H13N1O2S
- Molecular Weight: 215.28 g/mol
- Chemical Structure: The compound features a methanesulfonylmethyl group attached to a 2-methylaniline moiety, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
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Enzyme Interaction:
- The compound interacts with various enzymes, particularly those involved in metabolic pathways. It has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
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Cell Signaling Modulation:
- Research indicates that this compound can modulate key signaling pathways such as MAPK/ERK, influencing cell proliferation and differentiation. This modulation is critical in cancer biology and therapeutic interventions.
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DNA Binding:
- Preliminary studies suggest that this compound may bind to DNA, potentially altering gene expression profiles and leading to apoptotic effects in cancer cells.
Biological Activities
The compound exhibits a variety of biological activities:
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Antimicrobial Activity:
- Studies have demonstrated significant antimicrobial effects against various bacterial strains, indicating its potential as an antibacterial agent.
-
Anticancer Properties:
- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic.
-
Anti-inflammatory Effects:
- The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in animal models.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial properties.
Case Study 2: Cancer Cell Apoptosis
A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound revealed significant apoptotic effects at concentrations above 50 µM after 48 hours of exposure. Flow cytometry analysis indicated a marked increase in early and late apoptotic cells compared to the control group.
Preparation Methods
Starting Material Preparation
- 3-Methylaniline is used as the starting aromatic amine substrate. This compound provides the methyl substituent at the 2-position (ortho to the amine) in the final product.
Introduction of the Methanesulfonylmethyl Group
- The key step is the sulfonylation of the aniline nitrogen or the aromatic ring with methanesulfonyl chloride (CH3SO2Cl), which introduces the methanesulfonyl group.
- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
- A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid generated and to facilitate the formation of the sulfonamide linkage.
- Reaction conditions (temperature, time) are optimized to achieve high yield and selectivity without over-sulfonation or side reactions.
Purification
- The crude product is purified by standard techniques such as recrystallization or column chromatography.
- Purity and identity are confirmed by spectroscopic methods (NMR, IR, MS).
Detailed Preparation Methodology
| Step | Reagents and Conditions | Purpose/Notes |
|---|---|---|
| 1. Dissolution | Dissolve 3-methylaniline in dry solvent (e.g., dichloromethane) | Ensures homogeneous reaction mixture |
| 2. Base Addition | Add pyridine or triethylamine slowly under stirring | Neutralizes acid formed during sulfonylation |
| 3. Sulfonylation | Add methanesulfonyl chloride dropwise at 0-5°C | Controls reaction rate, prevents side reactions |
| 4. Stirring | Stir at room temperature for several hours (typically 2-6 h) | Ensures complete reaction |
| 5. Work-up | Quench reaction with water, extract organic layer | Removes inorganic salts and by-products |
| 6. Purification | Purify by recrystallization or column chromatography | Obtains pure this compound |
Reaction Mechanism Insights
- The sulfonyl chloride reacts with the nucleophilic amine group on the aniline ring.
- The base scavenges the released HCl, driving the reaction forward.
- The methanesulfonyl group attaches via a sulfonamide bond or, depending on conditions, as a sulfonylmethyl substituent on the aromatic ring.
- The methyl substituent at the 2-position influences regioselectivity and steric environment, favoring substitution at the 3-position.
Alternative Synthetic Approaches
While the direct sulfonylation of 3-methylaniline is the most common method, alternative strategies include:
- Alkylation of 3-methylaniline with methanesulfonylmethyl bromide under basic conditions to introduce the methanesulfonylmethyl substituent via nucleophilic substitution.
- Multi-step synthesis involving protection of the amine group , followed by functionalization of the aromatic ring, then deprotection.
- Use of catalysts or phase-transfer agents to improve yield and selectivity.
Data Table: Typical Reaction Parameters
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Solvent | Dichloromethane, THF | Solubility and reaction rate |
| Base | Pyridine, Triethylamine | Neutralizes HCl, facilitates sulfonylation |
| Temperature | 0-25°C during addition; room temp for reaction | Controls reaction rate and selectivity |
| Reaction Time | 2-6 hours | Ensures completion |
| Molar Ratio (3-methylaniline : methanesulfonyl chloride) | 1:1 to 1:1.2 | Excess sulfonyl chloride may increase yield but risk side reactions |
| Purification | Recrystallization (ethanol/water), column chromatography | Achieves high purity |
Research Findings and Applications
- The synthesized this compound serves as an intermediate in pharmaceutical and agrochemical synthesis due to its sulfonamide moiety, which is known for biological activity.
- Sulfonamide derivatives, including this compound, have been studied for antimicrobial and enzyme inhibitory properties, making efficient preparation methods valuable for medicinal chemistry research.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the compound after synthesis.
Q & A
Q. What are the key synthetic routes for 3-(Methanesulfonylmethyl)-2-methylaniline, and how do reaction conditions influence yield and purity?
The compound can be synthesized via sequential functionalization of 2-methylaniline. A plausible route involves:
- Step 1 : Introduction of a methanesulfonylmethyl group at the 3-position using sulfonic acid derivatives (e.g., methanesulfonyl chloride) under basic conditions (e.g., NaH or K₂CO₃) .
- Step 2 : Optimization of reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to minimize byproducts like over-sulfonated isomers.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Note: Traditional hydrogenation methods for methylanilines (e.g., nitro group reduction) may require adaptation to accommodate the sulfonyl group’s electron-withdrawing effects .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- 1H/13C NMR : Confirm substitution patterns by analyzing aromatic proton splitting (e.g., meta-coupling for the sulfonylmethyl group) and methyl group chemical shifts (δ 2.2–2.5 ppm for CH₃ adjacent to sulfonyl) .
- HPLC-MS : Use reverse-phase C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water (60:40) to resolve impurities. Monitor for m/z 229 [M+H]+ .
- TLC-Densitometry : Employ silica plates with UV-active indicators and ethyl acetate:hexane (3:7) for rapid purity assessment .
Q. What are the documented biodegradation pathways for structurally related sulfonated anilines, and how might they inform studies on this compound?
- Rhodococcus rhodochrous strains degrade chlorinated 2-methylaniline derivatives via meta-cleavage of catechol intermediates (e.g., 3-methylcatechol) .
- For sulfonated analogs, preliminary studies suggest microbial consortia may hydrolyze sulfonyl groups to sulfate prior to aromatic ring oxidation .
- Recommended: Conduct enrichment cultures with soil samples from sulfonamide-contaminated sites to identify potential degraders .
Advanced Research Questions
Q. How do electronic effects of the methanesulfonylmethyl group influence the compound’s reactivity in electrophilic substitution reactions?
- The sulfonyl group is strongly electron-withdrawing, directing electrophiles (e.g., nitration, halogenation) to the para position relative to the amine .
- Experimental design: Compare reaction rates and regioselectivity with non-sulfonated analogs (e.g., 2-methylaniline) using kinetic studies (UV-Vis monitoring) .
- Computational support: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict charge distribution and transition states .
Q. What crystallographic challenges arise during structural determination of this compound, and how can they be mitigated?
- Challenges : Low crystal symmetry due to bulky sulfonyl groups; twinning issues in monoclinic systems .
- Solutions :
- Use SHELXT for structure solution and SHELXL for refinement, leveraging high-resolution data (≤ 0.8 Å) .
- Co-crystallize with small molecules (e.g., thiourea) to improve packing efficiency .
Q. Are there contradictions in reported toxicity data for structurally similar sulfonated anilines, and how should researchers address them?
- Contradictions : Some studies report nephrotoxicity for sulfonated anilines, while others highlight carcinogenicity (e.g., bladder cancer linked to 4,4’-methylene bis(2-methylaniline)) .
- Resolution :
- Conduct Ames tests with TA98 and TA100 strains to assess mutagenicity.
- Compare metabolic activation pathways using liver microsomes (e.g., CYP450 isoforms) to identify toxic intermediates .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
